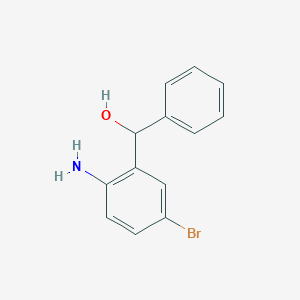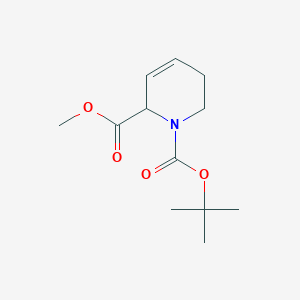
N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide, also known as CFM-2, is a small molecule inhibitor that has been used in various scientific research applications. It was initially developed as a selective and potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the sensation of pain and temperature. CFM-2 has since been used in several studies to investigate the role of TRPV1 in various physiological and pathological conditions.
Mécanisme D'action
N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide exerts its effects by selectively inhibiting the TRPV1 ion channel, which is involved in the sensation of pain and temperature. TRPV1 is expressed in various tissues and plays a crucial role in several physiological processes, including pain perception, inflammation, and thermoregulation. N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide acts by binding to the pore region of the TRPV1 channel, thereby blocking the influx of calcium ions and preventing the activation of downstream signaling pathways.
Effets Biochimiques Et Physiologiques
N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide has been shown to have several biochemical and physiological effects in various disease models. For example, N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, suggesting a potential role for TRPV1 inhibition in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide has several advantages and limitations for lab experiments. One advantage is its high selectivity and potency for TRPV1 inhibition, which allows for precise targeting of the channel without affecting other ion channels. Another advantage is its ability to penetrate cell membranes and inhibit TRPV1 activity in vivo. However, a limitation of N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide is its relatively short half-life, which may require frequent dosing in animal experiments. N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide also has limited solubility in water, which may require the use of organic solvents for administration.
Orientations Futures
There are several future directions for the use of N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide in scientific research. One direction is the investigation of the potential therapeutic benefits of TRPV1 inhibition in various disease models, including pain, inflammation, and cancer. Another direction is the development of more potent and selective TRPV1 inhibitors with improved pharmacokinetic properties. Additionally, the role of TRPV1 in other physiological processes, such as thermoregulation and metabolism, warrants further investigation. Overall, N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide and other TRPV1 inhibitors have the potential to provide novel insights into the role of ion channels in disease and may lead to the development of new therapeutic strategies.
Méthodes De Synthèse
N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis typically involves the reaction of 3-(difluoromethoxy)-4-methoxybenzoyl chloride with N-(1-cyano-3-methylbutyl)amine in the presence of a base, followed by purification and isolation of the desired product.
Applications De Recherche Scientifique
N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide has been used in various scientific research applications to investigate the role of TRPV1 in different physiological and pathological conditions. For example, N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide has been used to study the role of TRPV1 in pain sensation, inflammation, and cancer. N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide has also been used to investigate the potential therapeutic benefits of TRPV1 inhibition in various disease models.
Propriétés
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O3/c1-9(2)6-11(8-18)19-14(20)10-4-5-12(21-3)13(7-10)22-15(16)17/h4-5,7,9,11,15H,6H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHVUWRBSJJYPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C1=CC(=C(C=C1)OC)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylbutyl)-3-(difluoromethoxy)-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl (Z)-2-cyano-3-[(2-methylquinolin-4-yl)amino]prop-2-enoate](/img/structure/B2898288.png)
![1-{[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-2-one](/img/structure/B2898289.png)




![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B2898296.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-2-(2-methylpyrazol-3-yl)piperidine](/img/structure/B2898297.png)

![[4-Hydroxy-4-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2898299.png)
![4-(3,5-Difluorophenyl)-2-[(3-methoxypropyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2898300.png)